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Compound of Interest

Compound Name: TK-129

Cat. No.: B10857244

A detailed examination of the novel pyrazole-based compound, TK-129, reveals its potential as
a therapeutic agent for myocardial fibrosis. This guide synthesizes the available preclinical data
on TK-129, providing an in-depth look at its mechanism of action, pharmacological properties,
and efficacy in experimental models. Please note that information regarding a comparable drug
candidate designated "TK-130" could not be identified in scientific literature; public records
associate "TK-130" with an industrial cable component.

Executive Summary

TK-129 is a potent and orally active inhibitor of Lysine-specific demethylase 5B (KDM5B), an
enzyme implicated in the pathogenesis of cardiovascular diseases such as myocardial fibrosis.
[1][2][3] Preclinical studies demonstrate that TK-129 effectively reduces the activation of
cardiac fibroblasts and mitigates myocardial remodeling and fibrosis in vivo.[1][2] Its
mechanism of action is linked to the inhibition of the KDM5B-associated Wnt signaling pathway.
This guide provides a detailed overview of the experimental data supporting the therapeutic
potential of TK-129.

Performance and Efficacy of TK-129

The biological activity and pharmacokinetic profile of TK-129 have been characterized through
a series of in vitro and in vivo experiments.

In Vitro Activity
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TK-129 demonstrates potent inhibition of the KDM5B enzyme.

Parameter Value
Target KDM5B
IC50 0.044 pM

Table 1: In Vitro inhibitory activity of TK-129.

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in male Sprague-Dawley rats have shown that TK-129 possesses
favorable oral bioavailability.

Parameter Intravenous (2 mgl/kg) Oral (10 mg/kg)
Cmax (ng/mL) 1350 + 215 485 + 98

Tmax (h) 0.083 1.0+0.5

AUC (ng-h/mL) 985 + 156 2085 + 354

t1/2 (h) 2.1+0.4 35+0.6

Oral Bioavailability (F%) - 42.37%

Table 2: Pharmacokinetic

parameters of TK-129 in rats.

In Vivo Efficacy in a Mouse Model of Myocardial
Remodeling

TK-129 has shown significant efficacy in a preclinical model of isoprenaline-induced myocardial
remodeling and fibrosis in mice.
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C57BLI/6 mice with isoprenaline-induced

Animal Model . .
myocardial remodeling

Dosage 50 mg/kg, oral gavage, twice daily for 24 days

Effectively reduces pathological myocardial

Key Findings , i .
remodeling and fibrosis

Table 3: In Vivo efficacy of TK-129.

Mechanism of Action: KDM5B Inhibition and the Wnt
Pathway

TK-129 exerts its therapeutic effects by targeting KDM5B, a histone demethylase that plays a
crucial role in regulating gene expression. Upregulation of KDM5B in cardiac fibroblasts is
associated with the activation of the Wnt signaling pathway, a key cascade in the development
of fibrosis. By inhibiting KDM5B, TK-129 blocks the activation of this pro-fibrotic pathway.
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TK-129 Mechanism of Action
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Mechanism of TK-129 in myocardial fibrosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.
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KDM5B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of TK-129 against KDM5B.

Protocol:

The inhibitory activity of TK-129 against KDM5B was assessed using a biochemical assay.

Recombinant human KDM5B was incubated with a synthetic H3K4me3 peptide substrate in
the presence of N-oxalylglycine, Fe(ll), and ascorbate.

The demethylation reaction produces formaldehyde, which was quantified using a
fluorescent-based detection kit.

TK-129 was added at varying concentrations to determine the dose-dependent inhibition.

IC50 values were calculated by fitting the dose-response curves using non-linear regression
analysis.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic properties of TK-129 in rats.

Protocol:

Male Sprague-Dawley rats were used for the study.

For intravenous administration, TK-129 was administered as a single bolus dose of 2 mg/kg.

For oral administration, TK-129 was given by gavage at a single dose of 10 mg/kg.

Blood samples were collected at predetermined time points post-dosing.

Plasma concentrations of TK-129 were determined using a validated LC-MS/MS method.

Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 were calculated using
non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/AUCiv) x
(Doseiv/Doseoral) x 100%.
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In Vivo Myocardial Remodeling and Fibrosis Model in
Mice

Objective: To assess the in vivo efficacy of TK-129 in a mouse model of myocardial fibrosis.
Protocol:

» Myocardial remodeling was induced in C57BL/6 mice by subcutaneous injection of
isoproterenol.

» Mice were randomly assigned to a vehicle control group or a TK-129 treatment group.

e The TK-129 group received oral gavage of TK-129 at a dose of 50 mg/kg twice daily for 24
days.

» At the end of the treatment period, cardiac function was assessed by echocardiography.

o Hearts were then harvested, and myocardial fibrosis was quantified by Masson's trichrome
staining of heart tissue sections.

e The expression of fibrotic markers was analyzed by Western blotting or
immunohistochemistry.
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In Vivo Efficacy Evaluation Workflow
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Workflow for in vivo efficacy testing of TK-129.

Conclusion

The available preclinical data strongly suggest that TK-129 is a promising drug candidate for
the treatment of myocardial fibrosis. Its potent and specific inhibition of KDM5B, favorable oral
pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model provide
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a solid foundation for further development. Future studies should focus on long-term safety and
efficacy in larger animal models to support the transition to clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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